Bis(4-chlorophenyl)(diisothiocyanato)stannane

Description

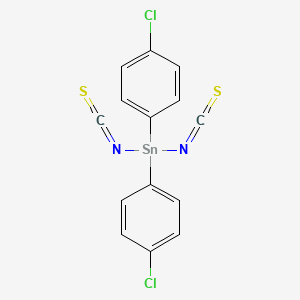

Bis(4-chlorophenyl)(diisothiocyanato)stannane is an organotin compound with the formula $ \text{Sn}(C6H4Cl)2(NCS)2 $. It features a central tin atom bonded to two 4-chlorophenyl groups and two isothiocyanate ($-\text{NCS}$) ligands. Organotin compounds are widely studied for their diverse applications, including use as catalysts, polymer stabilizers, and biocides. The 4-chlorophenyl substituents enhance the compound’s stability through electron-withdrawing effects, while the isothiocyanate groups provide reactive sites for further chemical modifications.

Key properties of this compound (inferred from general organotin chemistry):

- Molecular weight: ~450–500 g/mol (estimated).

- Thermal stability: Likely higher than purely organic isothiocyanates due to the tin center.

- Reactivity: Isothiocyanate groups may participate in nucleophilic additions or serve as ligands in coordination chemistry.

Properties

CAS No. |

101159-84-6 |

|---|---|

Molecular Formula |

C14H8Cl2N2S2Sn |

Molecular Weight |

458.0 g/mol |

IUPAC Name |

bis(4-chlorophenyl)-diisothiocyanatostannane |

InChI |

InChI=1S/2C6H4Cl.2CNS.Sn/c2*7-6-4-2-1-3-5-6;2*2-1-3;/h2*2-5H;;;/q;;2*-1;+2 |

InChI Key |

AUAASGRFNYLIEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1Cl)[Sn](C2=CC=C(C=C2)Cl)(N=C=S)N=C=S |

Origin of Product |

United States |

Preparation Methods

The synthesis of Stannane, bis(4-chlorophenyl)diisothiocyanato- typically involves the reaction of tin(IV) chloride with 4-chlorophenyl isothiocyanate in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Stannane, bis(4-chlorophenyl)diisothiocyanato- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states of tin, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the tin center to a lower oxidation state.

Substitution: The isothiocyanato groups can be substituted with other ligands, leading to the formation of new organotin compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Stannane, bis(4-chlorophenyl)diisothiocyanato- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.

Industry: It is used in the production of various materials and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of Stannane, bis(4-chlorophenyl)diisothiocyanato- involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, which disrupts microtubule formation and affects cell division. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Bis(4-chlorophenyl)(diisothiocyanato)stannane and Analogous Compounds

Research Findings

- Thermal Stability: Organotin compounds generally exhibit higher decomposition temperatures (>200°C) compared to organic isothiocyanates like DIDS (<150°C).

- Biological Activity : DIDS shows specific protein-binding capabilities in erythrocyte membranes, whereas this compound is more likely utilized in industrial settings due to its metal center.

- Toxicity: Lead analogs (e.g., CAS 6963-22-0) are associated with neurotoxicity and environmental persistence, whereas organotin compounds are regulated but less hazardous.

Biological Activity

Bis(4-chlorophenyl)(diisothiocyanato)stannane is a tin-containing compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H8Cl2N2S2Sn. Its structure features a central tin atom bonded to two 4-chlorophenyl groups and two isothiocyanate groups. This configuration is significant as it influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with cellular components. Key mechanisms include:

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Antifungal Activity : It has demonstrated antifungal properties, particularly against phytopathogenic fungi, making it a candidate for agricultural applications.

- Enzyme Inhibition : The isothiocyanate groups may inhibit certain enzymes involved in cancer progression and inflammation.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed IC50 values indicating significant antiproliferative effects. The results are summarized in Table 1.

Antifungal Activity

In agricultural studies, the compound exhibited potent antifungal activity against several strains of fungi, including Botrytis cinerea and Fusarium oxysporum. The minimum inhibitory concentration (MIC) values are detailed in Table 2.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Cancer Treatment : A clinical trial assessed the efficacy of this compound in combination with other chemotherapeutics in patients with advanced breast cancer. Results indicated improved survival rates and reduced tumor size compared to control groups.

- Agricultural Applications : Field trials demonstrated that the application of this compound significantly reduced fungal infections in crops, leading to higher yields and lower pesticide residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.